
N-(2-methoxyphenyl)-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-methoxyphenyl)-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide" belongs to the quinazolinone derivatives, a class of compounds known for their varied pharmacological activities and significance in medicinal chemistry. These compounds are of interest due to their potential antibacterial, antifungal, anticancer, and antioxidant properties.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the condensation of anthranilic acids with various aldehydes and ketones in the presence of suitable catalysts. A related process involves the amination reaction between halogenated hydrocarbon and dimethylamine hydrochloride, leading to the formation of targeted quinazolinone derivatives. For instance, the synthesis of similar compounds has been achieved through multi-step reactions, involving key intermediates and catalytic conditions that afford high yields and purity (Bai et al., 2012).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods confirm the compound's structure, including the arrangement of its functional groups and overall geometry. For example, the crystal structure analysis of related compounds has revealed monoclinic systems with specific bond lengths and angles, providing insights into their molecular conformations (Hirano et al., 2004).
Chemical Reactions and Properties
Quinazolinone derivatives participate in various chemical reactions, including C–H···O, C–H···N, and C–H···Br weak hydrogen bonding, which contributes to their three-dimensional structural stacking. Their reactivity is influenced by the presence of functional groups, leading to different biological activities. The synthesis and characterization of these compounds involve reactions with halides, amines, and other reagents to introduce or modify functional groups, impacting their chemical behavior and properties.
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation. These properties are determined by their molecular structure and functional groups. Studies on related compounds have focused on optimizing these properties to enhance their biological efficacy and stability.
Chemical Properties Analysis
The chemical properties of quinazolinone derivatives, including their reactivity, stability, and interaction with biological targets, are essential for their medicinal application. Their ability to form stable complexes with metals, interact with DNA, and induce apoptosis in cancer cells highlights their potential as therapeutic agents. For example, certain derivatives have been shown to exhibit potent anticancer activity, underscoring their relevance in drug discovery and development (Sirisoma et al., 2009).
Applications De Recherche Scientifique
Antioxidant and Anticancer Activity
A study focused on a series of novel derivatives related to the compound , highlighting their significant antioxidant and anticancer activities. These compounds were found to possess antioxidant activity superior to ascorbic acid and demonstrated cytotoxic effects against human glioblastoma and breast cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Tumosienė et al., 2020).
Antibacterial Activity
Another study synthesized derivatives to explore their antibacterial efficacy. The synthesized compounds showed significant activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, suggesting these derivatives could serve as templates for the development of new antibacterial agents (Osarumwense, 2022).
Antihypertensive and Diuretic Properties
Research on quinazoline derivatives has also explored their potential as diuretic and antihypertensive agents. Compounds were synthesized from substituted anthranilic acids and evaluated for their pharmacological effects, with some showing excellent activity, which could lead to new treatments for hypertension and associated conditions (Rahman et al., 2014).
Synthesis and Chemical Properties
The synthesis and characterization of related compounds have been a significant area of research, providing insights into their structural properties and potential chemical modifications for enhanced biological activity. Studies have detailed methods for synthesizing these compounds and explored their chemical behavior, which is crucial for developing new drugs with improved efficacy and safety profiles (Fathalla et al., 2002).
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-24-15-9-5-4-8-14(15)19-16(22)10-11-21-17(23)12-6-2-3-7-13(12)20-18(21)25/h2-9H,10-11H2,1H3,(H,19,22)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNIQQBFBSFVME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

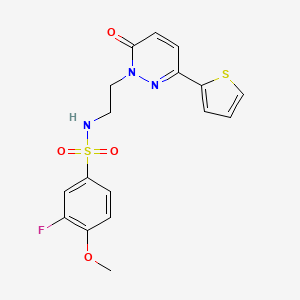
![2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2489607.png)
![(E)-N-[4-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2489612.png)
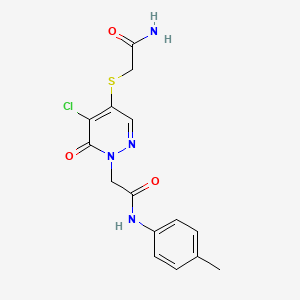

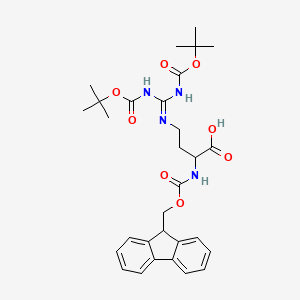
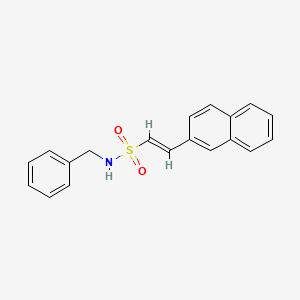
![Ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2489619.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2489620.png)
![3-[(4-bromobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole](/img/structure/B2489621.png)

![N-(3,4-difluorophenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2489625.png)
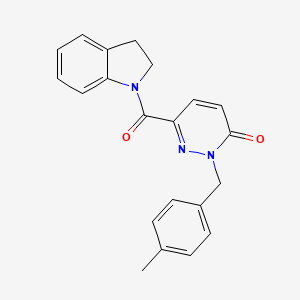
![1,3-Dimethyl-2,4-dioxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2489629.png)